molecular formula C8H9N3OS B2404346 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole CAS No. 2309214-29-5

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole

Cat. No.: B2404346
CAS No.: 2309214-29-5
M. Wt: 195.24
InChI Key: AKHCQNAXMIHMBY-UHFFFAOYSA-N
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Description

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole is a heterocyclic compound that features both imidazole and oxazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole typically involves the formation of the imidazole and oxazole rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized to introduce the oxazole ring . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole: Shares the imidazole ring but lacks the oxazole ring.

    Oxazole: Contains the oxazole ring but lacks the imidazole ring.

    Thiazole: Similar to oxazole but with a sulfur atom replacing one of the nitrogen atoms.

Uniqueness

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole is unique due to the presence of both imidazole and oxazole rings, which confer a combination of properties not found in simpler compounds. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile tool in scientific research .

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)sulfanylmethyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-11-3-2-9-8(11)13-5-7-4-12-6-10-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHCQNAXMIHMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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